

Application Note: Heat Resistance of Pigment Orange 62 in Plastics

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Compound of Interest

Compound Name: PIGMENT ORANGE 62

Cat. No.: B1584295

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ANP-PO62-HR01

Abstract

This document provides a comprehensive overview of the methodologies used to evaluate the thermal stability of C.I. **Pigment Orange 62**, a benzimidazolone orange pigment, for plastics applications. It includes a summary of reported heat resistance data in various polymers and a detailed experimental protocol for determination. The protocol is based on industry-standard practices, incorporating injection molding at incremental temperatures and subsequent colorimetric analysis.

Introduction

C.I. **Pigment Orange 62** is a yellowish-orange benzimidazolone pigment valued for its high hiding power and good fastness properties.[1][2] When incorporating colorants into plastics, thermal stability is a critical performance parameter.[3] The high processing temperatures associated with polymers like polypropylene (PP), polyethylene (HDPE), and polyvinyl chloride (PVC) can lead to the degradation of the pigment, resulting in color shifts, fading, or loss of opacity.[3][4] Therefore, determining the heat resistance of a pigment in a specific polymer system is essential for ensuring color consistency and final part quality.[5]

This application note details a standardized testing protocol to quantify the heat resistance of **Pigment Orange 62**. The methodology involves compounding the pigment into a target

polymer, processing the material at successively higher temperatures, and evaluating the resulting color change both instrumentally and visually.

Quantitative Data Summary

The heat resistance of **Pigment Orange 62** can vary depending on the polymer system, pigment concentration (full shade vs. tint with TiO₂), and the duration of thermal exposure (dwell time). The data below, compiled from various technical sources, summarizes its general thermal stability.

Polymer	Reported Heat Resistance (°C)	Conditions / Notes	Reference
General Plastics	300	General use in plastics.	[1]
HDPE (High-Density Polyethylene)	~260	Tested for 5 minutes dwell time. Similar to Pigment Yellow 62.	
PP (Polypropylene)	≤ 300	Recommended for use in PP.	[1]
PVC (Polyvinyl Chloride)	~200	Processing temperatures for PVC are generally lower.[3] The pigment is recommended for PVC applications.[1]	[1][3]
General (Paint/Coatings)	180	Heat resistance can be lower in different systems like paints. Overspray fastness is limited at temperatures >150°C.	[2]

Note: Heat resistance is typically defined as the temperature at which the color change (ΔE^*ab) between a test specimen and a control specimen (processed at the lowest temperature) is less

than or equal to 3.0, based on standards like EN 12877-2.[4]

Experimental Protocol: Heat Resistance in Plastics via Injection Molding

This protocol describes a method for determining the heat resistance of **Pigment Orange 62** in a given thermoplastic resin (e.g., HDPE).

3.1. Objective To determine the maximum processing temperature at which **Pigment Orange 62** maintains its color stability in a specific plastic, defined as a total color difference (ΔE^*ab) of ≤ 3.0 compared to a reference sample.

3.2. Materials and Equipment

- Pigment: C.I. **Pigment Orange 62**
- Polymer: HDPE (or other specified thermoplastic resin)
- White Pigment (for tint studies): Titanium Dioxide (TiO_2)
- Equipment:
 - Twin-screw extruder or two-roll mill for compounding
 - Injection molding machine
 - Spectrophotometer or colorimeter[6][7]
 - ISO 105-A02 Grey Scale for Assessing Change in Colour[8][9][10]
 - Standardized light booth (e.g., D65 illuminant)
 - Analytical balance

3.3. Sample Preparation (Compounding) Two formulations are typically prepared:

- Full Shade (FS): 1.0% **Pigment Orange 62** + 99.0% Polymer

- Tint (1:10 TiO₂): 0.1% **Pigment Orange 62** + 1.0% TiO₂ + 98.9% Polymer
- Accurately weigh the pigment and polymer according to the desired formulation.
- Pre-mix the components in a bag to ensure a homogenous blend.
- Melt-compound the mixture using a twin-screw extruder or two-roll mill to achieve uniform pigment dispersion.
- Granulate the resulting compound into pellets for injection molding.

3.4. Injection Molding Procedure This procedure is based on the principles outlined in EN 12877-2.[4]

- Set the initial processing temperature profile on the injection molding machine. The lowest temperature (e.g., 200°C for HDPE) will serve as the control reference.[4]
- Purge the machine with uncolored polymer before introducing the colored compound.
- Introduce the pigmented compound and allow the system to stabilize.
- Set a consistent dwell time (residence time) for the material in the barrel, typically 5 minutes, to ensure standardized thermal exposure.[4]
- Inject a series of sample plaques (e.g., 5 plaques). Retain the last three for analysis.
- Increase the barrel temperature by 20°C increments (e.g., 220°C, 240°C, 260°C, etc.).[4]
- Repeat steps 3-5 at each temperature increment until a significant color change is observed.

3.5. Color Evaluation

3.5.1. Instrumental Measurement (ASTM D2244)

- Calibrate the spectrophotometer according to the manufacturer's instructions.[11]
- Set the measurement parameters, typically D65 illuminant and 10° observer angle.[6][12]

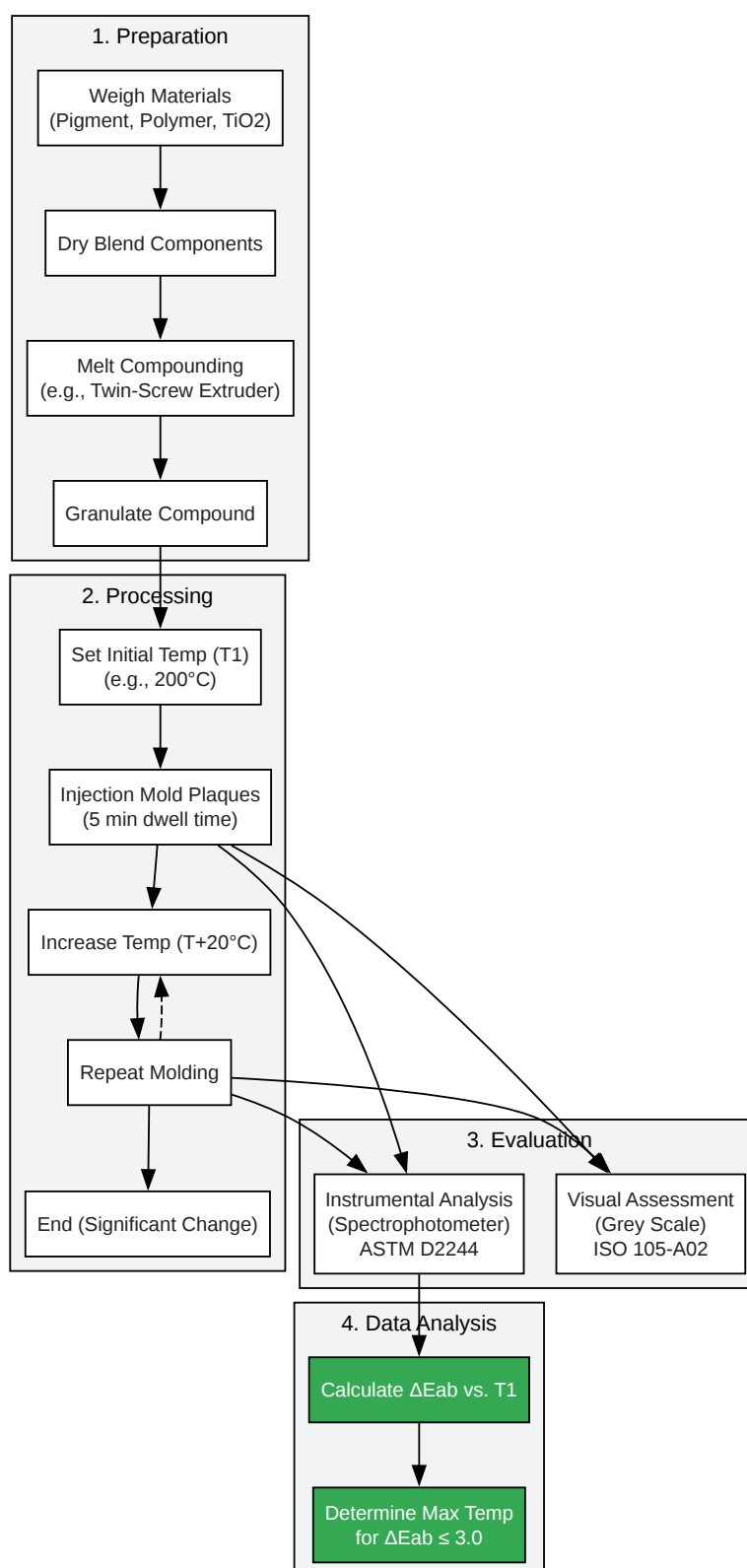
- Measure the Lab* color coordinates of the control plaques (molded at the lowest temperature).[6]
- Measure the Lab* values for each set of plaques molded at the higher temperature increments.
- Calculate the total color difference (ΔE_{ab}) for each temperature step relative to the control using the following formula: $\Delta E_{ab} = \sqrt{[(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2]}$ *
- The heat resistance is the highest temperature at which ΔE^*_{ab} remains ≤ 3.0 .[4]

3.5.2. Visual Assessment (ISO 105-A02)

- Place a control plaque and a test plaque side-by-side on a neutral grey background inside a standardized light booth.[10]
- Use the ISO 105-A02 Grey Scale to compare the perceived color difference between the two plaques.[13]
- The scale consists of nine pairs of grey chips, with grade 5 representing no change and grade 1 representing a severe change.[8][14]
- Assign a Grey Scale rating (from 5 to 1, including half-steps) that corresponds to the observed color difference.[13]
- A rating of 4 or higher is generally considered acceptable.

Workflow and Signaling Diagrams

The following diagrams illustrate the logical workflow for the heat resistance testing protocol.



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Caption: Experimental workflow for heat resistance testing.

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// Node Definitions Temp [label="Processing\nTemperature", fillcolor="#FBBC05",  
fontcolor="#202124"]; Exposure [label="Dwell Time", fillcolor="#FBBC05",  
fontcolor="#202124"]; Polymer [label="Polymer Matrix", fillcolor="#FBBC05",  
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ColorChange [label="Color Change\n( $\Delta E^*_{ab}$ )", shape=ellipse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"];
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HeatResistance [label="Determined\nHeat Resistance", shape=diamond, style=filled,  
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```
// Edges {Temp, Exposure, Polymer, Concentration} -> Degradation [color="#5F6368"];  
Degradation -> ColorChange [color="#5F6368"]; ColorChange -> HeatResistance  
[color="#5F6368"]; }
```

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